molecular formula C12H13NO3 B8656515 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

Cat. No. B8656515
M. Wt: 219.24 g/mol
InChI Key: XAZGMCJYQHTDIC-UHFFFAOYSA-N
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Patent
US06191279B1

Procedure details

Compound 9 (13.9 g, 58.6 mmol) was taken in a 100 mL round bottom flask and cooled to 0° C. Conc. H2SO4 (35 mL, 657 mmol) was added dropwise for 10 min at 0° C. and allowed the reaction mixture to reach room temperature over a period of 30 min. After completion of the reaction (TLC hexane : ethyl acetate 1:1, Rf=0.3) it was poured into water (200 mL) and solid separated was filtered, the solid was washed with water till neutral to pH and dried under vacuum to give product 5,7-dimethoxy4-methyl-1,2-dihydro-2-quinolinone (11, 12.5 g) in 97.6% yield as a solid. M.P. 239-240° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][C:12](=[O:17])[CH2:13][C:14](=O)[CH3:15])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.OS(O)(=O)=O.CCCCCC.C(OCC)(=O)C>O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]2[C:4]=1[C:14]([CH3:15])=[CH:13][C:12](=[O:17])[NH:11]2 |f:2.3|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)NC(CC(C)=O)=O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with water till neutral
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C2C(=CC(NC2=CC(=C1)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 97.6%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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